

# Tracking Immune Cells In Vivo with NIR-797 Isothiocyanate: Application Notes and Protocols

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## Compound of Interest

Compound Name: *NIR-797 isothiocyanate*

Cat. No.: *B15554533*

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## Introduction

In the dynamic landscape of immunology and drug development, the ability to non-invasively track the migration and localization of immune cells *in vivo* is paramount. Near-infrared (NIR) fluorescent dyes have emerged as powerful tools for this purpose, offering deep tissue penetration and minimal autofluorescence, thereby enabling highly sensitive and specific imaging. **NIR-797 isothiocyanate** is a cyanine dye that covalently labels cells by reacting with intracellular proteins. Its fluorescence emission in the NIR spectrum makes it an ideal candidate for *in vivo* cell tracking studies using fluorescence and photoacoustic imaging modalities.

This document provides detailed application notes and protocols for the use of **NIR-797 isothiocyanate** for tracking various immune cell populations, including T cells, dendritic cells, and macrophages, in preclinical animal models.

## Principle of a NIR Fluorescent Dye

**NIR-797 isothiocyanate** is a cell-permeable dye containing a reactive isothiocyanate group. This group forms stable covalent bonds with primary amine groups on intracellular proteins, resulting in long-term retention of the fluorescent label within the cell. Upon excitation with a light source in the near-infrared range ( $\lambda_{\text{ex}} \sim 795 \text{ nm}$ ), the dye emits fluorescence at a longer

wavelength ( $\lambda_{em}$  ~817 nm). This emitted light can be detected by *in vivo* imaging systems, allowing for the visualization and quantification of labeled cells within a living organism.

## Key Applications

- Monitoring Adoptive Cell Therapy: Track the homing and persistence of therapeutic immune cells, such as CAR-T cells or tumor-infiltrating lymphocytes, to tumor sites.
- Studying Immune Cell Trafficking: Investigate the migration patterns of dendritic cells, macrophages, and lymphocytes to sites of inflammation, infection, or lymphoid organs.[\[1\]](#)[\[2\]](#)
- Evaluating Immunomodulatory Drugs: Assess the impact of novel therapeutics on the recruitment and distribution of immune cells in various disease models.

## Quantitative Data Summary

The following tables summarize key quantitative data for labeling immune cells with **NIR-797 isothiocyanate**.

Table 1: T Cell Labeling and Viability

Parameter	Value	Cell Type	Source
Labeling Concentration	20 $\mu$ M	OVA-specific T cells	<a href="#">[3]</a>
Incubation Time	30 minutes	OVA-specific T cells	<a href="#">[3]</a>
Labeling Efficiency	~100%	OVA-specific T cells	<a href="#">[1]</a> <a href="#">[3]</a>
Cell Viability	No significant toxicity observed at labeling concentration	OVA-specific T cells	<a href="#">[3]</a>
IC50 of Free Dye	0.19 $\mu$ M	B16-F10 melanoma cell line	<a href="#">[4]</a>

Table 2: In Vivo Imaging Parameters for Labeled T Cells

Parameter	Description	Source
Animal Model	BALB/c nude mice with fibrosarcoma tumors	<a href="#">[1]</a> <a href="#">[3]</a>
Injection Route	Footpad	<a href="#">[1]</a>
Imaging Modality	Photoacoustic Tomography (PAT) and Fluorescence Imaging	<a href="#">[1]</a>
Target Organ	Inguinal Lymph Node	<a href="#">[1]</a>
Time Points for Imaging	Various time points post-injection to track migration	<a href="#">[1]</a>

## Experimental Protocols

### Protocol 1: Labeling of T Lymphocytes with NIR-797 Isothiocyanate

This protocol is optimized for the labeling of T lymphocytes.[\[1\]](#)[\[3\]](#)

Materials:

- **NIR-797 isothiocyanate**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-Buffered Saline (PBS), sterile
- T lymphocytes (e.g., primary T cells, T cell lines)
- Hemocytometer or automated cell counter
- Centrifuge
- Incubator (37°C, 5% CO2)

- Fluorescence microscope or flow cytometer for validation

Procedure:

- Prepare NIR-797 Stock Solution: Dissolve **NIR-797 isothiocyanate** powder in anhydrous DMSO to a stock concentration of 1-10 mM. Store the stock solution at -20°C, protected from light and moisture.
- Cell Preparation: Harvest T lymphocytes and wash them once with pre-warmed, serum-free culture medium or PBS. Count the cells and adjust the cell density to  $1 \times 10^7$  cells/mL in serum-free medium.
- Labeling: Add the NIR-797 stock solution to the cell suspension to a final concentration of 20  $\mu\text{M}$ .<sup>[3]</sup>
- Incubation: Incubate the cells at 37°C for 30 minutes, protected from light.<sup>[3]</sup> Gently mix the cell suspension every 10 minutes to ensure uniform labeling.
- Washing: After incubation, add at least 10 volumes of complete culture medium to the cell suspension to stop the labeling reaction. Centrifuge the cells at 300 x g for 5 minutes.
- Repeat Wash: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium. Repeat the washing step two more times to remove any unbound dye.
- Cell Counting and Viability Assessment: Resuspend the final cell pellet in the desired volume of medium for in vivo injection. Perform a cell count and assess viability using a suitable method (e.g., trypan blue exclusion or a viability stain).
- Validation (Optional but Recommended): Confirm successful labeling by observing the cells under a fluorescence microscope with appropriate NIR filters or by analyzing a small aliquot of the labeled cells using a flow cytometer.

## Protocol 2: In Vivo Tracking of NIR-797 Labeled Immune Cells

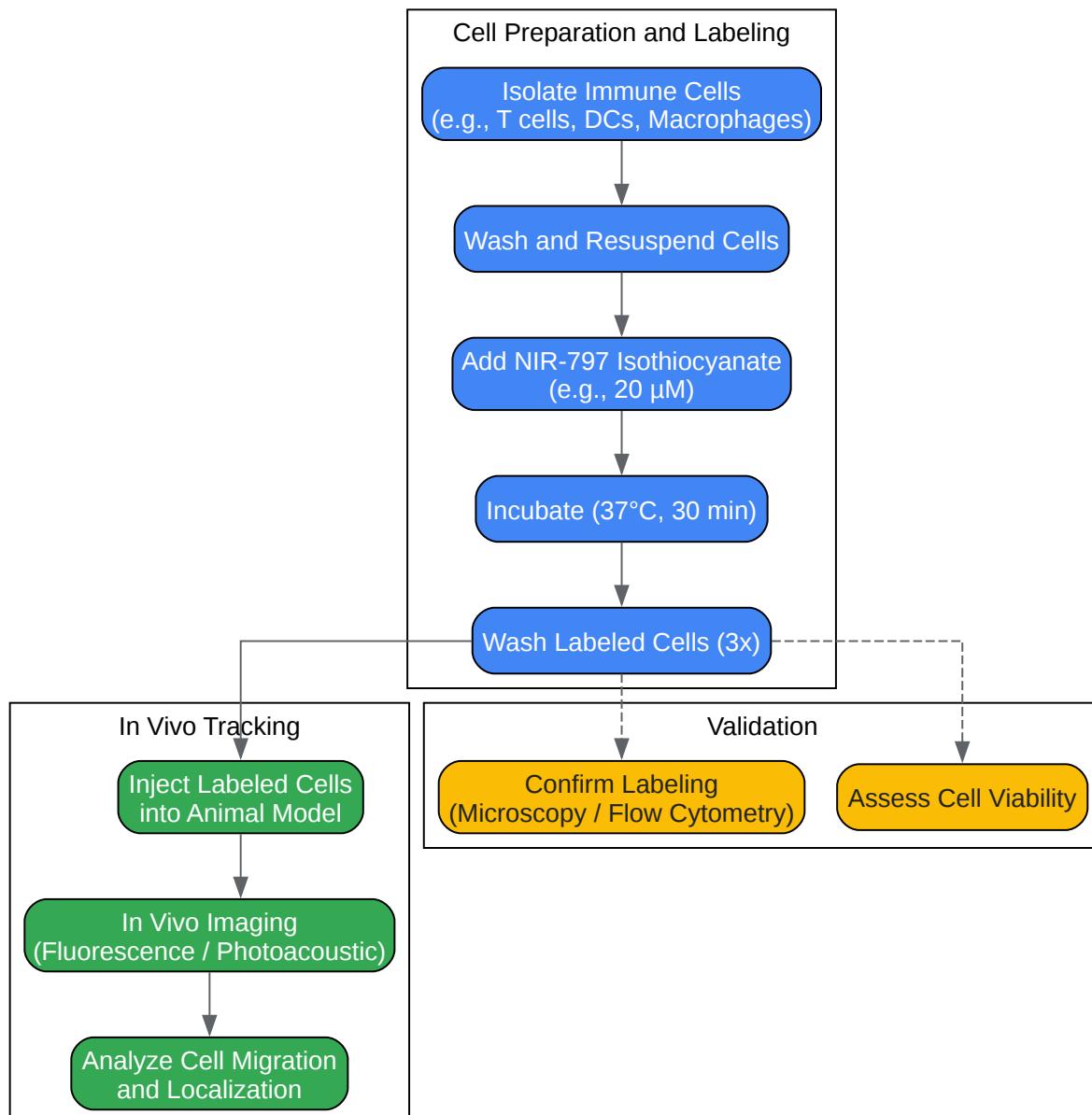
Materials:

- NIR-797 labeled immune cells
- Sterile PBS or appropriate injection vehicle
- Anesthesia (e.g., isoflurane)
- In vivo imaging system (e.g., IVIS, Pearl Trilogy, or photoacoustic imaging system)
- Animal model of interest

**Procedure:**

- Cell Preparation for Injection: Resuspend the washed, NIR-797 labeled immune cells in a sterile, pyrogen-free vehicle (e.g., PBS) at the desired concentration for injection. Keep the cells on ice until injection.
- Animal Preparation: Anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocol.
- Cell Administration: Inject the labeled cell suspension into the animal via the desired route (e.g., intravenous, intraperitoneal, subcutaneous, or local injection).[\[1\]](#)
- In Vivo Imaging: At predetermined time points post-injection, anesthetize the animal and place it in the in vivo imaging system.
- Image Acquisition: Acquire fluorescence and/or photoacoustic images using the appropriate excitation and emission filters for NIR-797.[\[1\]](#) A whole-body scan can provide an overview of cell distribution, followed by focused imaging of specific organs or tissues of interest.
- Data Analysis: Quantify the fluorescent or photoacoustic signal intensity in the regions of interest (ROIs) to determine the relative accumulation of labeled cells over time.

## Visualizations

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Caption: Experimental workflow for tracking immune cells *in vivo* using **NIR-797 isothiocyanate**.

## Important Considerations

- Dye Concentration and Incubation Time: The optimal concentration of **NIR-797 isothiocyanate** and incubation time may vary depending on the cell type. It is recommended to perform a titration experiment to determine the conditions that provide bright, stable labeling with minimal impact on cell viability and function.
- Cell Viability and Function: Always assess the viability and function of the labeled cells before *in vivo* administration. Isothiocyanates can be toxic at high concentrations, and it is crucial to ensure that the labeling process does not compromise the biological activity of the immune cells.<sup>[4]</sup>
- Controls: Include appropriate controls in your experiments, such as injecting unlabeled cells or free dye, to account for background signals and potential non-specific effects.
- Imaging Depth and Resolution: While NIR light offers improved tissue penetration compared to visible light, the imaging depth and resolution will depend on the specific imaging modality and the tissue being imaged.
- Signal Stability: The covalent linkage of **NIR-797 isothiocyanate** to intracellular proteins provides good signal stability. However, upon cell division, the dye will be distributed among daughter cells, leading to a decrease in signal intensity per cell over time.

## Conclusion

**NIR-797 isothiocyanate** is a valuable tool for the *in vivo* tracking of immune cells, providing researchers with a robust method to visualize and quantify cell migration and localization in real-time. The protocols and data presented in this application note offer a starting point for investigators to incorporate this technology into their preclinical research, ultimately advancing our understanding of immune cell biology and aiding in the development of novel immunotherapies.

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- To cite this document: BenchChem. [Tracking Immune Cells In Vivo with NIR-797 Isothiocyanate: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15554533#nir-797-isothiocyanate-for-tracking-immune-cells-in-vivo>]

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